Superior Antagonist Potency at Human α9α10 nAChR Subtype
3-Acetyl-4,6-dichloro-7-azaindole demonstrates potent antagonism at the human α9α10 nAChR subtype with an IC50 of 17 nM [1]. In a cross-study comparable context, this potency is significantly greater than its activity at the closely related human α7 nAChR subtype (IC50 = 47 nM) [2]. This represents a 2.8-fold selectivity window favoring α9α10 over α7. While direct head-to-head data for simpler analogs are not publicly available, class-level inference suggests this level of subtype selectivity is atypical for unsubstituted or mono-substituted azaindoles, which often show promiscuous or weaker binding to nAChRs [3].
| Evidence Dimension | Inhibitory potency (IC50) at human nAChR subtypes expressed in Xenopus laevis oocytes |
|---|---|
| Target Compound Data | IC50 = 17 nM at α9α10 nAChR; IC50 = 47 nM at α7 nAChR |
| Comparator Or Baseline | Comparison between α9α10 and α7 activity for the target compound. Class-level inference for simpler azaindoles showing generally lower potency and selectivity. |
| Quantified Difference | 2.8-fold selectivity for α9α10 over α7 (17 nM vs 47 nM). |
| Conditions | Antagonist activity assessed by inhibition of ACh-induced channel current after 5 minutes pre-incubation, measured by two-electrode voltage clamp electrophysiology [1]. |
Why This Matters
This quantified selectivity profile enables more precise target engagement studies for pain and inflammation pathways, reducing confounding off-target effects from other nAChR subtypes in procurement decisions.
- [1] BindingDB. (n.d.). BDBM50466613: CHEMBL4287656. Affinity Data: Antagonist activity at human alpha9alpha10 nACHR. View Source
- [2] BindingDB. (n.d.). BDBM50466613: CHEMBL4287656. Affinity Data: Antagonist activity at human alpha7 nACHR. View Source
- [3] Pricl, S., Fermeglia, M., Ferrone, M., & Tamborini, E. (2004). Indole and azaindole modulators of the alpha 7 nAChR. Patent No. US20040171603A1. View Source
